4-Allylbenzaldehyde 4-Allylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 77785-94-5
VCID: VC4126744
InChI: InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2
SMILES: C=CCC1=CC=C(C=C1)C=O
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

4-Allylbenzaldehyde

CAS No.: 77785-94-5

Cat. No.: VC4126744

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

4-Allylbenzaldehyde - 77785-94-5

Specification

CAS No. 77785-94-5
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name 4-prop-2-enylbenzaldehyde
Standard InChI InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2
Standard InChI Key VBZGCBZCEGCNPR-UHFFFAOYSA-N
SMILES C=CCC1=CC=C(C=C1)C=O
Canonical SMILES C=CCC1=CC=C(C=C1)C=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-Allyloxybenzaldehyde, systematically named 4-(prop-2-en-1-yloxy)benzaldehyde, belongs to the class of aromatic ether aldehydes. Its structure consists of a benzaldehyde ring (C6H5CHO\text{C}_6\text{H}_5\text{CHO}) with an allyloxy group (OCH2CH=CH2\text{O}-\text{CH}_2\text{CH}=\text{CH}_2) attached at the fourth carbon. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature and common synonyms are summarized below:

PropertyValueSource
CAS Number40663-68-1
IUPAC Name4-(prop-2-en-1-yloxy)benzaldehyde
Synonyms4-Allyloxybenzaldehyde, p-Allyloxybenzaldehyde
Molecular FormulaC10H10O2\text{C}_{10}\text{H}_{10}\text{O}_2
Molecular Weight162.19 g/mol

The allyloxy group introduces electron-donating effects, influencing the compound’s reactivity in electrophilic aromatic substitution and oxidation reactions .

Physical and Chemical Properties

Thermodynamic and Spectral Data

4-Allyloxybenzaldehyde is a colorless liquid at room temperature with a density of 1.058 g/mL. Its boiling point under reduced pressure (18 mmHg) is 150–152°C, while its melting point is reported at 150–152°C . The compound’s flash point exceeds 230°F, indicating moderate flammability. Key spectroscopic data include:

  • IR Spectrum: Strong absorption bands at 1,680 cm1^{-1} (C=O stretch) and 1,250 cm1^{-1} (C-O-C ether stretch) .

  • 1^1H-NMR: Signals at δ 9.85 ppm (aldehyde proton), δ 6.9–7.8 ppm (aromatic protons), and δ 4.5–5.2 ppm (allyl group protons) .

Solubility and Stability

The compound is sparingly soluble in water but miscible with organic solvents such as dichloromethane, ethanol, and N-methylpyrrolidone (NMP) . It is sensitive to oxidative conditions and requires storage under inert atmospheres to prevent degradation .

Synthesis and Reaction Pathways

Direct Synthesis from 4-Hydroxybenzaldehyde

The most common route involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde reacts with allyl bromide in the presence of a base (e.g., K2_2CO3_3):

4-HO-C6H4CHO+CH2=CHCH2Brbase4-Allyloxybenzaldehyde+HBr\text{4-HO-C}_6\text{H}_4\text{CHO} + \text{CH}_2=\text{CHCH}_2\text{Br} \xrightarrow{\text{base}} \text{4-Allyloxybenzaldehyde} + \text{HBr}

This method yields up to 85% purity and is scalable for industrial production .

Microwave-Assisted Claisen Rearrangement

A high-efficiency pathway utilizes microwave irradiation to convert 4-allyloxy-3-methoxybenzaldehyde into 3-allyl-4-hydroxy-5-methoxybenzaldehyde. In NMP at 200°C for 3 hours, this reaction achieves a 92% yield, demonstrating the compound’s utility in generating complex phenolic derivatives .

Applications in Organic Chemistry

Precursor for Bioactive Molecules

4-Allyloxybenzaldehyde serves as a key intermediate in synthesizing antimicrobial agents. For example, phenacyloxy derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64–128 µg/mL .

Polymer and Resin Production

The allyl group enables cross-linking in polymer matrices, enhancing thermal stability in epoxy resins. Copolymerization with styrene or acrylates produces materials with applications in coatings and adhesives .

Future Research Directions

Further studies should explore:

  • Catalytic Asymmetric Reactions: Leveraging the aldehyde group for enantioselective synthesis.

  • Green Chemistry Approaches: Developing solvent-free or aqueous-phase synthesis methods.

  • Pharmacological Profiling: Assessing anticancer or anti-inflammatory properties of novel derivatives.

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